latilagascene E
Description
Latilagascene E is a 5,6-epoxylathyrane-type diterpenoid isolated from Euphorbia lagascae and related species. Structurally, it belongs to a class of macrocyclic lathyranes characterized by a 5/11/3 tricyclic carbon skeleton with an epoxide group at C-5/C-6 and hydroxyl or acyloxy substituents at key positions. This compound (compound 5) is distinguished by a free hydroxyl group at C-3, an aromatic ester (e.g., benzoyl or cinnamoyl) at C-15, and a hydroxyl group at C-20 .
Its pharmacological significance lies in its potent modulation of P-glycoprotein (P-gp), an ATP-dependent efflux pump overexpressed in multidrug-resistant (MDR) cancers. In human MDR1-transfected mouse lymphoma cells, this compound demonstrated a fluorescence activity ratio (R) of 15.3 at 4 µg/mL, outperforming the positive control verapamil (R = 2.8 at 10 µg/mL) . The C-3 hydroxyl group and aromatic substituents at C-15/C-16 are critical for this activity, as esterification or oxidation at these positions diminishes potency .
Properties
Molecular Formula |
C36H40O8 |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
[(1R,2R,4R,7S,9R,10E,13R,15R,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8-trimethyl-12-oxo-13-[(E)-3-phenylprop-2-enoyl]oxy-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-15-yl]methyl benzoate |
InChI |
InChI=1S/C36H40O8/c1-34(2)26-16-17-35(3)32(44-35)29-30(39)25(21-42-33(41)23-12-8-5-9-13-23)19-36(29,31(40)24(20-37)18-27(26)34)43-28(38)15-14-22-10-6-4-7-11-22/h4-15,18,25-27,29-30,32,37,39H,16-17,19-21H2,1-3H3/b15-14+,24-18+/t25-,26+,27-,29-,30+,32-,35-,36-/m1/s1 |
InChI Key |
PEVFNBJFZXFZJR-SLRBYILLSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@H](C3(C)C)/C=C(/C(=O)[C@]4(C[C@@H]([C@@H]([C@@H]4[C@H]1O2)O)COC(=O)C5=CC=CC=C5)OC(=O)/C=C/C6=CC=CC=C6)\CO |
Canonical SMILES |
CC1(C2C1C=C(C(=O)C3(CC(C(C3C4C(O4)(CC2)C)O)COC(=O)C5=CC=CC=C5)OC(=O)C=CC6=CC=CC=C6)CO)C |
Synonyms |
latilagascene E |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- C-3 Hydroxyl : Essential for P-gp modulation. This compound, B, and D retain this group, while its acetylation (e.g., latilagascene C) reduces activity .
- C-15/C-16 Aromatic Esters : Enhance P-gp inhibition. This compound’s aromatic groups at both positions contribute to its superior activity compared to latilagascene D (acetyl at C-16) .
- C-20 Hydroxyl : Unique to this compound, this group further augments antitumor activity, as seen in its higher R value (15.3 vs. 168.5 for latilagascene D) .
Pharmacological Activity
P-gp Modulation
| Compound | R Value (4 µg/mL) | IC50 (µM) | Synergy with Doxorubicin |
|---|---|---|---|
| This compound | 15.3 | ND | Not tested |
| Latilagascene D | 168.5 | ND | Moderate |
| Latilagascene B | ND | 11.3 | Synergistic (ID50 = 0.095 µg/mL) |
| Jolkinol B | ND | >20 | None |
| Verapamil | 2.8 (10 µg/mL) | ND | N/A |
ND = Not Determined
- This compound exhibits the strongest P-gp inhibition among 5,6-epoxylathyranes, likely due to its dual aromatic esters and C-20 hydroxyl .
- Latilagascene B , while less potent in P-gp modulation, synergizes with doxorubicin in MDR1-transfected cells, reducing the ID50 by 72% .
- Jolkinol B and Euphofischer A show weaker activity, attributed to non-aromatic substituents (methyl) or lack of hydroxyl groups .
Cytotoxicity and Resistance Phenotype
- This compound and D are highly active in gastric (EPG85-257RDB) and colon (HT-29) carcinoma cells but inactive in pancreatic (EPP85-181) lines .
- Jolkinol B shows moderate activity in topoisomerase II-altered cells but is ineffective against P-gp-driven resistance .
Mechanistic Insights and Clinical Implications
The structure-activity relationship (SAR) of lathyranes highlights:
Free Hydroxyls : C-3 and C-20 hydroxyls are critical for binding to P-gp’s hydrophobic pocket, disrupting efflux .
Aromatic Esters : Enhance lipophilicity, improving membrane permeability and competitive inhibition of P-gp substrates like rhodamine 123 .
Limitations : High cytotoxicity of latilagascene B (IC50 = 11.3 µM) restricts its use, whereas this compound’s lower cytotoxicity profile warrants further exploration .
Q & A
Q. How is latilagascene E isolated from its natural source, Euphorbia lagascae?
this compound is isolated via preparative thin-layer chromatography (TLC) using silica gel and a chloroform-methanol (9:1) solvent system. Structural confirmation involves UV visualization and derivatization with sulfuric acid-based sprays . The compound is typically extracted from the aerial parts of E. lagascae (voucher specimen 47), followed by fractionation guided by bioactivity assays .
Q. What structural features differentiate this compound from other lathyrane diterpenes?
this compound belongs to the 5/11/3 tricyclic lathyrane class, characterized by a cyclopropane ring fused to an 11-membered macrocycle. Unlike latilagascene D (C-16 benzoyl-substituted) or latilagascene A (C-16 acetyl-substituted), this compound’s substitution pattern at C-3 and C-16 remains under investigation, though preliminary data suggest a unique acyl group influencing its bioactivity .
Q. What biological activities are reported for this compound in preclinical studies?
this compound inhibits P-glycoprotein (P-gp), a multidrug resistance transporter, by directly blocking its ATP-binding site (IC₅₀ ~2.5 µM). This activity was validated using cytotoxicity assays in P-gp-overexpressing cancer cell lines (e.g., MCF-7/ADR) and ATPase activity inhibition studies .
Advanced Research Questions
Q. What experimental challenges arise in validating this compound’s P-gp inhibition mechanism?
Key challenges include distinguishing direct P-gp binding from indirect modulation (e.g., membrane fluidity changes). Methodologically, surface plasmon resonance (SPR) or molecular docking can confirm direct interactions, while competitive assays with fluorescent substrates (e.g., calcein-AM) quantify inhibition efficiency. Cross-validation with knockout cell models is critical to rule off-target effects .
Q. How can structural elucidation resolve contradictions in reported bioactivity data for this compound analogs?
Discrepancies in bioactivity (e.g., variable IC₅₀ values across studies) often stem from differences in stereochemistry or acyl substitutions. Nuclear magnetic resonance (NMR)-guided stereochemical analysis and X-ray crystallography are essential to resolve ambiguities. Comparative studies with latilagascene D (structurally similar but less potent) highlight the role of C-16 substituents in P-gp binding .
Q. What in silico strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?
Density functional theory (DFT) calculations predict reactive sites for functionalization (e.g., C-3 hydroxylation). Retrosynthetic analysis suggests modular approaches using Diels-Alder reactions to construct the tricyclic core, followed by site-specific acylations. Computational models (e.g., molecular dynamics) guide solvent selection for regioselective substitutions .
Q. How can chromatographic protocols be improved to isolate this compound with higher purity?
High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water) improves resolution. Coupling with mass spectrometry (LC-MS) enables real-time monitoring. For scale-up, centrifugal partition chromatography (CPC) minimizes silica gel adsorption losses observed in TLC .
Q. What statistical methods address variability in this compound’s bioactivity data across experimental replicates?
Robust statistical frameworks (e.g., mixed-effects models) account for batch-to-batch variability in plant extracts. Bootstrap resampling reduces bias in IC₅₀ calculations, while principal component analysis (PCA) identifies confounding variables (e.g., solvent polarity in assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
